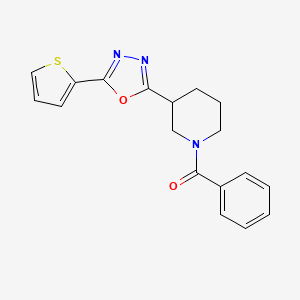

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

phenyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-18(13-6-2-1-3-7-13)21-10-4-8-14(12-21)16-19-20-17(23-16)15-9-5-11-24-15/h1-3,5-7,9,11,14H,4,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJSNYYHCFAKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then reacted with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a piperidine derivative to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor properties of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. In vitro assays revealed significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.5 |

| HeLa (Cervical Cancer) | 10.0 |

The compound induces apoptosis by activating caspase pathways and inhibits cell proliferation through G1 phase arrest in several cancer cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against various bacterial strains using the disc diffusion method. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 17 |

These findings suggest its potential as a lead molecule in developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has exhibited antifungal activity against strains like Candida albicans with EC50 values indicating significant efficacy .

Case Study 1: Antitumor Efficacy

A study conducted on DLD1 colon cancer cells showed that treatment with this compound resulted in increased caspase-3 activity with an EC50 of approximately 290 nM. This indicates its potential as an anticancer agent through apoptosis induction .

Case Study 2: Antimicrobial Evaluation

In a comparative study involving various synthesized derivatives of similar compounds, this compound demonstrated superior antimicrobial activity against S. aureus and E. coli when compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .

Comparison with Similar Compounds

(4-Methoxyphenyl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone (L922-0090)

- Molecular Formula : C₂₁H₂₁N₃O₃

- Molecular Weight : 363.41 g/mol

- Key Differences : Replaces the thiophene substituent with a phenyl group and introduces a 4-methoxyphenyl ketone.

1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d)

- Molecular Formula: Not explicitly stated, but includes fluorophenyl and pyridinyl groups.

- Key Differences : Incorporates a pyridine ring and dual fluorophenyl groups.

- Activity : Demonstrated potent anticancer activity against MCF-7 cells (IC₅₀ comparable to 5-fluorouracil) due to enhanced electron-withdrawing effects from fluorine atoms, improving target engagement .

Analogues with Varied Heterocyclic Substitutions

1-(5-(3-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w)

- Molecular Formula : C₂₃H₂₁N₃O₃S

- Molecular Weight : 419.49 g/mol (MS: [M+H]⁺ = 385.12)

- Key Differences : Replaces the piperidine ring with a methoxybenzyl group.

- The methoxy group may improve solubility but reduce membrane permeability compared to the piperidine-containing target compound .

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-ylmethanone (3a)

- Molecular Formula : C₂₈H₂₀FN₅O

- Key Differences : Substitutes thiophene with a pyrazolopyridine system.

- Activity : Fluorophenyl groups enhance radical scavenging and enzymatic inhibition, but the rigid pyrazolopyridine scaffold may limit conformational flexibility, reducing bioavailability compared to the piperidine-thiophene hybrid .

Comparative Analysis of Key Properties

Mechanistic and Functional Insights

- Thiophene vs. Phenyl Substitutions : Thiophene’s electron-rich nature enhances interactions with aromatic residues in enzyme active sites (e.g., PARP-1’s NAD⁺-binding domain), whereas phenyl groups rely on hydrophobic interactions .

- Piperidine vs. Rigid Scaffolds : The piperidine ring in the target compound may improve solubility and conformational adaptability compared to rigid systems like pyrazolopyridine, facilitating better pharmacokinetics .

Biological Activity

Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, which include a phenyl group, a piperidine moiety, and a thiophene-substituted oxadiazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound can be described by the following structural formula:

This structure allows for various interactions within biological systems, enhancing its reactivity and biological activity.

The mechanism of action of this compound involves its interaction with various molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed pharmacological effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, certain oxadiazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .

- Antimalarial Effects : The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria parasites. Preliminary studies indicated that related compounds exhibit promising results in inhibiting Plasmodium falciparum growth .

- Anticancer Potential : The presence of the piperidine moiety is associated with anticancer properties. Compounds containing this structure have been reported to inhibit cancer cell proliferation in vitro and in vivo .

Case Studies

Several studies have explored the biological activity of phenyl-substituted oxadiazoles:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various oxadiazole derivatives against clinical isolates of bacteria. Among these, this compound showed significant inhibition against multiple bacterial strains .

- Antimalarial Testing : In a controlled laboratory setting, the compound was tested alongside established antimalarial drugs. Results indicated that it inhibited the growth of Plasmodium falciparum at concentrations comparable to those of traditional treatments .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that the compound effectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Q & A

Q. How is Phenyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone synthesized, and what are the critical steps to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-substituted hydrazides with appropriate carbonyl precursors. Key steps include:

- Reflux conditions : Use glacial acetic acid as a solvent under reflux for 4–6 hours to promote cyclization .

- Purification : Precipitation by adjusting pH with NaOH, followed by recrystallization from methanol to isolate pure crystals .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to confirm reaction completion .

Critical Factors : Reaction time, solvent choice, and pH control during precipitation significantly impact yield (typically 60–75%) and purity (>95%).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (thiophene and phenyl protons), δ 3.5–4.2 ppm (piperidine CH₂ groups), and δ 2.8–3.2 ppm (oxadiazole CH) .

- ¹³C NMR : Signals at ~165 ppm (oxadiazole C=O) and 125–140 ppm (aromatic carbons) .

- IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N-C oxadiazole vibration) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula (e.g., ~365 for C₁₉H₁₆N₃O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize data .

- Purity Validation : Confirm compound purity (>98%) via HPLC before biological testing .

- Structural Confirmation : Compare activity of analogs (e.g., replacing thiophene with phenyl groups) to isolate substituent effects .

Example : A study showing low antimicrobial activity may conflict with others due to differences in bacterial strains or inoculum size .

Q. What computational methods are effective in predicting the binding affinity of this compound to target proteins, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with oxadiazole and π-π stacking with thiophene .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- Validation : Compare docking scores with in vitro enzyme inhibition assays (e.g., IC₅₀ values from fluorometric assays) .

Q. What strategies can optimize the compound’s pharmacokinetic properties through structural modifications, and which substituents are most promising?

- Methodological Answer :

- Solubility Enhancement : Introduce polar groups (e.g., –OH or –OMe) at the phenyl or piperidine positions .

- Metabolic Stability : Replace thiophene with bioisosteres like furan to reduce CYP450-mediated oxidation .

- Case Study : Analogues with 4-methoxyphenyl substituents showed improved logP (2.1 vs. parent’s 3.5) and oral bioavailability in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.